molecular formula C15H9ClN2O3 B3431915 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 937665-23-1

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No.: B3431915
CAS No.: 937665-23-1
M. Wt: 300.69 g/mol
InChI Key: GAUSLVKXUDKOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-10-7-5-9(6-8-10)13-17-14(21-18-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUSLVKXUDKOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937665-23-1
Record name 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
  • Molecular Formula : C₁₅H₉ClN₂O₃
  • Molecular Weight : 300.16 g/mol .
  • Key Features: The compound consists of a 1,2,4-oxadiazole ring substituted at position 3 with a 4-chlorophenyl group and at position 5 with a benzoic acid moiety.

Comparative Analysis with Structural Analogs

Structural Comparison

The table below highlights key structural differences between the target compound and related 1,2,4-oxadiazole derivatives:

Compound Name / ID Substituents on Oxadiazole Ring Attached Functional Group Molecular Weight (g/mol) Notable Features
Target Compound 4-Chlorophenyl Benzoic acid 300.16 Chlorine enhances lipophilicity; carboxylic acid promotes solubility.
MK-6892 5-Hydroxy-2-pyridinyl Cyclohexene-carboxylic acid 415.44 (estimated) Potent HCAR2 agonist; reduced flushing side effects vs. niacin.
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide 4-Methoxyphenyl Propanamide ~400 (estimated) Methoxy group increases electron density; amide chain may enhance bioavailability.
4-[[(2S)-2-[3-(4-Aminopyrimidin-5-yl)-1,2,4-oxadiazol-5-yl]pyrrolidinyl]methyl]benzoic acid 4-Aminopyrimidin-5-yl Benzoic acid 378.37 Aminopyrimidine adds hydrogen-bonding potential; pyrrolidine enhances conformational flexibility.

Physicochemical Properties

  • Polarity : The target compound’s benzoic acid group increases polarity compared to analogs with alkyl or amide chains (e.g., propanamide in ).
  • Lipophilicity : The 4-chlorophenyl group confers higher logP compared to methoxy- or pyridinyl-substituted analogs .
  • Solubility : Carboxylic acid derivatives (target compound, ) are more water-soluble than neutral analogs but may require pH adjustment for dissolution.

Biological Activity

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties based on various studies.

Structural Characteristics

The molecular formula of this compound is C15H9ClN2O3C_{15}H_{9}ClN_{2}O_{3}. The compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a chlorophenyl group. Its structure can be represented as follows:

  • SMILES : C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)O
  • InChI : InChI=1S/C15H9ClN2O3/c16-10-7-5-9(6-8-10)13-17-14(21-18-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20)

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazones and carboxylic acids under specific reaction conditions. The methods employed often include microwave-assisted synthesis for improved yields and reduced reaction times .

Antitumor Properties

Research indicates that oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects in vitro against human cancer cell lines such as HCT116 and PC3 .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHCT11613.62
Compound BPC321.74

Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives can exert anti-inflammatory effects. The mechanism may involve the inhibition of specific pathways associated with inflammation. For instance, certain derivatives have demonstrated significant edema inhibition in animal models when tested against carrageenan-induced paw edema .

Antibacterial and Antioxidant Activity

The compound's potential antibacterial properties have also been explored. While specific data for this compound is limited, related compounds have shown efficacy against various bacterial strains and demonstrated antioxidant activity through radical scavenging assays .

Case Studies

In a comprehensive study evaluating the biological activities of oxadiazole derivatives, several compounds were synthesized and tested for their cytotoxicity and enzyme inhibition capabilities. The results indicated that structural modifications significantly influenced the biological activity of these compounds .

Q & A

Q. What are the standard synthetic routes for 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a substituted benzaldehyde derivative with a triazole precursor in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Key optimization strategies include:

  • Solvent selection : Absolute ethanol ensures solubility of intermediates, but switching to polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Catalyst screening : Acidic conditions (e.g., HCl or H₂SO₄) can accelerate oxadiazole ring formation.
  • Temperature control : Prolonged reflux (6–8 hours) may improve yields but risks side-product formation. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, the oxadiazole ring protons appear as singlets at δ 8.2–8.5 ppm, while aromatic protons from the 4-chlorophenyl group resonate at δ 7.4–7.6 ppm .
  • IR spectroscopy : Confirm the presence of carboxylic acid (C=O stretch at ~1680–1700 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~327.03 for C₁₅H₉ClN₂O₃⁺) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between computational modeling and experimental crystallographic results for this compound?

Methodological Answer: Discrepancies often arise from crystal packing effects or solvent interactions in experimental structures. To address this:

  • Perform DFT calculations (B3LYP/6-311G**) to optimize the gas-phase geometry and compare with X-ray crystallographic data (e.g., bond angles, dihedral rotations) .
  • Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., π-π stacking of the chlorophenyl group) that may distort experimental results .
  • Validate computational models by replicating spectral data (e.g., NMR chemical shifts) using gauge-including atomic orbital (GIAO) methods .

Q. What are the common side products formed during the synthesis, and how can they be identified and minimized?

Methodological Answer:

  • By-products : Hydrolysis of the oxadiazole ring to amides (e.g., 4-chlorobenzamide) or incomplete cyclization intermediates (e.g., open-chain hydrazides) .
  • Identification : Use LC-MS/MS in data-dependent acquisition (DDA) mode to detect low-abundance ions (e.g., m/z 154.02 for hydrolyzed fragments) .
  • Minimization :
    • Purify crude products via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    • Add molecular sieves to absorb residual water and prevent hydrolysis during reflux .

Q. How can solubility challenges in aqueous and organic solvents be addressed during biological activity assays?

Methodological Answer:

  • Derivatization : Convert the carboxylic acid to a sodium salt (e.g., using NaOH in methanol) to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS (pH 7.4) for cell-based assays .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability in hydrophobic environments .

Data Contradiction Analysis

Q. How to interpret overlapping signals in ¹³C NMR spectra that obscure critical structural assignments?

Methodological Answer: Overlap often occurs in aromatic regions (δ 120–140 ppm) due to symmetry or similar electronic environments:

  • Use DEPT-135 or HSQC to differentiate CH₂/CH₃ groups from quaternary carbons.
  • Acquire spectra at higher magnetic fields (e.g., 600 MHz) to resolve closely spaced signals (e.g., C4 and C6 carbons at δ 171.4–173.0 ppm) .
  • Compare with computed NMR shifts from Gaussian-based simulations to assign ambiguous peaks .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against targets like COX-2 (PDB ID: 5KIR) or PPARγ (PDB ID: 3B0K), leveraging the compound’s hydrophobic and hydrogen-bonding motifs .
  • ADMET prediction : Employ SwissADME to assess permeability (e.g., logP ~2.8) and cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.